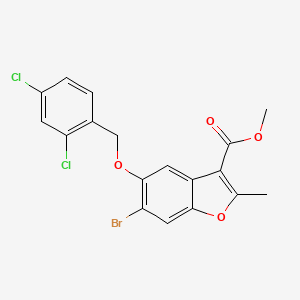
1-(5-Bromopyridin-2-yl)piperidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromopyridin-2-yl)piperidin-3-ol is a chemical compound with the molecular formula C10H13BrN2O and a molecular weight of 257.13 g/mol . It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-2-yl)piperidin-3-ol typically involves the reaction of 5-bromopyridine with piperidin-3-ol under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the piperidin-3-ol, followed by nucleophilic substitution with 5-bromopyridine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
1-(5-Bromopyridin-2-yl)piperidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group (-OH) in the piperidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom, forming a simpler piperidine derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated piperidine derivatives.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
科学的研究の応用
1-(5-Bromopyridin-2-yl)piperidin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(5-Bromopyridin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
5-Bromopyridin-3-ol: A related compound with a similar structure but lacking the piperidine ring.
3-Amino-5-bromopyridine: Another similar compound with an amino group instead of the piperidin-3-ol moiety.
Uniqueness
1-(5-Bromopyridin-2-yl)piperidin-3-ol is unique due to the presence of both the bromopyridine and piperidin-3-ol moieties. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research.
特性
分子式 |
C10H13BrN2O |
|---|---|
分子量 |
257.13 g/mol |
IUPAC名 |
1-(5-bromopyridin-2-yl)piperidin-3-ol |
InChI |
InChI=1S/C10H13BrN2O/c11-8-3-4-10(12-6-8)13-5-1-2-9(14)7-13/h3-4,6,9,14H,1-2,5,7H2 |
InChIキー |
KGAHCPLPEKWVKI-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


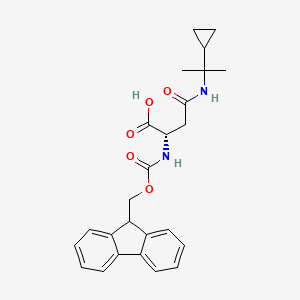

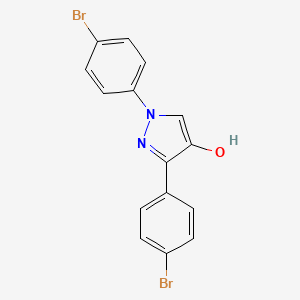

![3-[(2-Aminophenyl)amino]propanamide](/img/structure/B12049574.png)
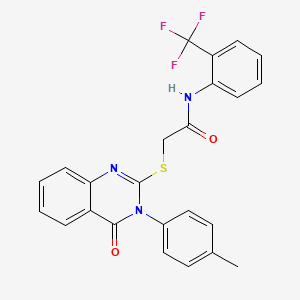
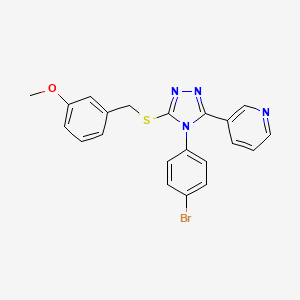
![3-Methyl-2-(2-methylprop-2-en-1-yl)-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12049588.png)
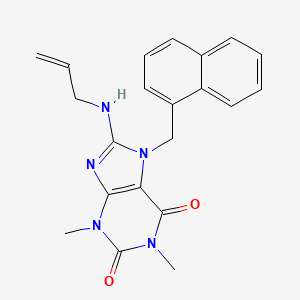
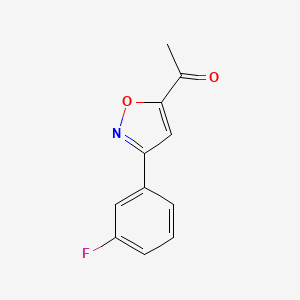
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12049606.png)
![4-({[2-(Morpholin-4-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B12049613.png)
![Dimethyl 3-(3-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B12049618.png)
